3-ethenyl-1-heptyl-1,2-dihydroimidazol-1-ium;bromide
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Overview
Description
3-ethenyl-1-heptyl-1,2-dihydroimidazol-1-ium;bromide is a chemical compound with the molecular formula C12H21BrN2. It belongs to the class of imidazolium salts, which are known for their wide range of applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenyl-1-heptyl-1,2-dihydroimidazol-1-ium;bromide typically involves the reaction of 1-heptyl-1H-imidazole with vinyl bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-ethenyl-1-heptyl-1,2-dihydroimidazol-1-ium;bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) and sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazolium derivatives, while oxidation reactions can produce imidazole oxides .
Scientific Research Applications
3-ethenyl-1-heptyl-1,2-dihydroimidazol-1-ium;bromide has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug delivery systems.
Industry: Utilized in the production of ionic liquids and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 3-ethenyl-1-heptyl-1,2-dihydroimidazol-1-ium;bromide involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt microbial cell walls, leading to cell lysis and death. In drug delivery systems, it can enhance the solubility and bioavailability of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 1-ethenyl-3-ethyl-1,2-dihydroimidazol-1-ium;bromide
- 1-ethenyl-3-hexadecyl-1,2-dihydroimidazol-1-ium;bromide
- 3-benzyl-1-ethenyl-1,2-dihydroimidazol-1-ium;bromide
Uniqueness
3-ethenyl-1-heptyl-1,2-dihydroimidazol-1-ium;bromide is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring specific solubility and stability characteristics .
Properties
Molecular Formula |
C12H23BrN2 |
---|---|
Molecular Weight |
275.23 g/mol |
IUPAC Name |
3-ethenyl-1-heptyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C12H22N2.BrH/c1-3-5-6-7-8-9-14-11-10-13(4-2)12-14;/h4,10-11H,2-3,5-9,12H2,1H3;1H |
InChI Key |
GLYLHMCJISWWLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[NH+]1CN(C=C1)C=C.[Br-] |
Origin of Product |
United States |
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